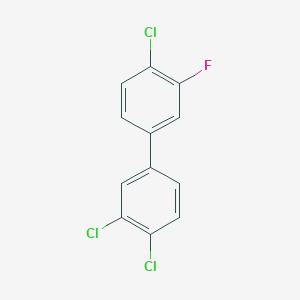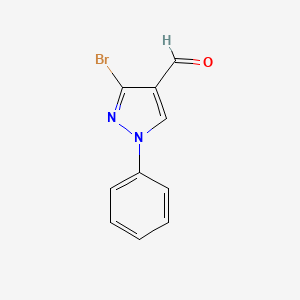
3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of three chlorine atoms and one fluorine atom attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl typically involves the chlorination and fluorination of biphenyl derivatives. One common method is the direct halogenation of biphenyl using chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and reaction monitoring systems ensures efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in less halogenated biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, and electrophiles like alkyl halides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyl derivatives, depending on the nucleophile or electrophile used.
Oxidation Reactions: Products include biphenyl derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include less halogenated biphenyl derivatives or fully dehalogenated biphenyl.
Aplicaciones Científicas De Investigación
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. It may also interact with cellular membranes, affecting membrane fluidity and function. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trichloro-3’-fluoro-4’-methoxy-1,1’-biphenyl
- 3,4,5-Trichloro-3’-fluoro-4’-methyl-1,1’-biphenyl
- 1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-
Uniqueness
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl is unique due to its specific arrangement of chlorine and fluorine atoms on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H6Cl3F |
|---|---|
Peso molecular |
275.5 g/mol |
Nombre IUPAC |
1,2-dichloro-4-(4-chloro-3-fluorophenyl)benzene |
InChI |
InChI=1S/C12H6Cl3F/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |
Clave InChI |
IUXRRORUXYVLQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate](/img/structure/B11760265.png)
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760279.png)

![3-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B11760292.png)

![7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11760318.png)
![Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)

![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)


![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)
